molecular formula C15H17N3O3S2 B393971 3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole

3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B393971
M. Wt: 351.4g/mol
InChI Key: CYMAARCRCPKYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds have shown significant potential in various pharmaceutical applications, including anticancer, antiviral, and antimicrobial activities .

Preparation Methods

The synthesis of 3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions generally include heating the reagent mixture in a solvent such as benzene for 2-4 hours . The outcome of this reaction depends on the structure of the starting bromo ketone, with electron-withdrawing substituents leading to different products .

Chemical Reactions Analysis

3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include α-halocarbonyl compounds and 2-aminothiazoles . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, showing moderate ability to suppress the growth of kidney cancer cells . Additionally, it has applications in antiviral and antimicrobial research . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities to use them as catalysts in asymmetric synthesis .

Mechanism of Action

The mechanism of action of 3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with molecular targets and pathways within cells . The specific molecular targets and pathways can vary depending on the application, but generally, these compounds exert their effects by interfering with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar compounds to 3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole include other partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives . These compounds share similar structural features and pharmacological activities . this compound is unique in its specific combination of functional groups, which may confer distinct biological activities .

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4g/mol

IUPAC Name

4-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C15H17N3O3S2/c19-23(20,17-7-9-21-10-8-17)13-3-1-12(2-4-13)14-11-22-15-16-5-6-18(14)15/h1-4,11H,5-10H2

InChI Key

CYMAARCRCPKYQK-UHFFFAOYSA-N

SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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